1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide
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Overview
Description
1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carboxamide group via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems, for example, can be employed to enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The propynyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide
- 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-sulfonamide
Uniqueness
1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide is unique due to the presence of both a trifluoromethyl group and a propynyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the propynyl group allows for covalent modification of target proteins .
Properties
IUPAC Name |
1-prop-2-ynyl-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O/c1-2-8-21-9-6-12(7-10-21)15(22)20-14-5-3-4-13(11-14)16(17,18)19/h1,12-14H,3-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOASUMFEPOLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCCC(C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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